Structural Differentiation from N-(2-Methoxyphenyl)isonicotinamide: The Tetrahydro-2H-pyran-4-ylmethoxy Ether Modification
The target compound (MW 342.39) bears a tetrahydro-2H-pyran-4-ylmethoxy substituent at the pyridine 2-position, which is absent in the simpler analog N-(2-methoxyphenyl)isonicotinamide (MW 228.25). This structural modification increases molecular weight by 114.14 g/mol (50% increase) and introduces an additional hydrogen bond acceptor (the tetrahydropyran ring oxygen), altering both lipophilicity and solvation properties relative to the unsubstituted core . In P2X3 receptor antagonist programs, the nature and position of the 2-alkoxy substituent on the isonicotinamide scaffold is a critical determinant of both potency and selectivity, with tetrahydropyran-containing variants frequently exhibiting superior target engagement compared to smaller alkoxy congeners [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 342.39 g/mol; HBA count = 6 (4 oxygens + 2 nitrogens) |
| Comparator Or Baseline | N-(2-Methoxyphenyl)isonicotinamide (CAS 70301-28-9): MW = 228.25 g/mol; HBA count = 4 |
| Quantified Difference | ΔMW = +114.14 g/mol (+50%); ΔHBA = +2 additional hydrogen bond acceptors |
| Conditions | Calculated from molecular formula (C₁₉H₂₂N₂O₄ vs. C₁₃H₁₂N₂O₂) |
Why This Matters
The substantial physicochemical divergence means that solubility, permeability, and metabolic stability data from the simpler analog cannot be extrapolated to this compound, necessitating compound-specific ADME profiling.
- [1] Google Patents. Heterocyclic derivative and pharmaceutical composition comprising the same. US9212130B2. Shionogi & Co., Ltd., 2015. See claims and examples regarding P2X3 antagonist SAR. View Source
